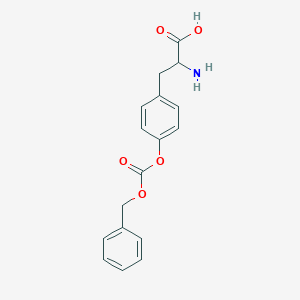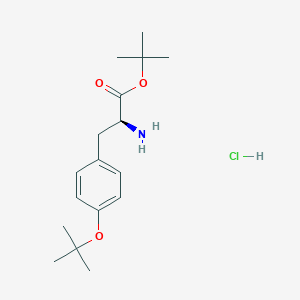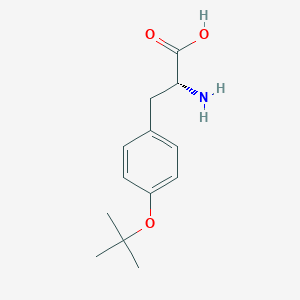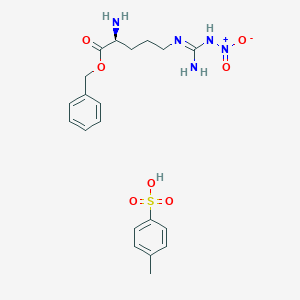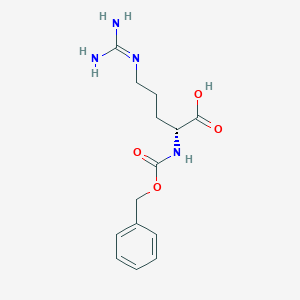
Z-D-Arg-OH
描述
Z-D-Arg-OH, also known as Nα-Cbz-D-arginine, is an arginine derivative. It is a modified form of the amino acid arginine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in peptide synthesis and has various applications in scientific research .
科学研究应用
Z-D-Arg-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Medical Research: Investigated for its potential therapeutic applications, including its role in modulating nitric oxide production
作用机制
Target of Action
Z-D-Arg-OH is an arginine derivative
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
It’s known that amino acids and their derivatives generally have good bioavailability and can be well-absorbed in the body .
Result of Action
As an arginine derivative, it may have effects similar to those of arginine, which include promoting wound healing, supporting immune function, and enhancing nitric oxide production .
生化分析
Biochemical Properties
Z-D-Arg-OH plays a significant role in biochemical reactions, particularly in the context of protein synthesis and modification. It interacts with several enzymes, including proteases and peptidases, which recognize and cleave specific peptide bonds. The compound’s guanidinium group allows it to form strong ionic interactions with negatively charged residues on proteins and enzymes, facilitating its role in various biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which are involved in the regulation of cellular functions. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s guanidinium group allows it to form strong ionic bonds with negatively charged residues on proteins and enzymes, leading to the modulation of their activity. This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal biochemical processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to protein synthesis and modification. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s guanidinium group allows it to participate in key biochemical reactions, contributing to its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its effects. The transport and distribution of this compound are crucial for its function in biochemical processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it can interact with biomolecules and participate in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Arg-OH typically involves the protection of the amino group of D-arginine with a benzyloxycarbonyl (Cbz) group. The process can be summarized as follows:
Starting Material: D-arginine.
Protecting Group Addition: The amino group of D-arginine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out at low temperatures (0°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: Z-D-Arg-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield free D-arginine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is commonly used for deprotection.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide bond formation.
Major Products:
Free D-arginine: Obtained after deprotection.
Peptides: Formed through coupling reactions with other amino acids.
相似化合物的比较
Nα-Cbz-L-arginine: Similar structure but with L-arginine instead of D-arginine.
Nα-Cbz-L-lysine: Another amino acid derivative with a similar protecting group.
Uniqueness: Z-D-Arg-OH is unique due to its specific configuration (D-arginine) and the presence of the benzyloxycarbonyl (Cbz) protecting group. This combination allows for selective reactions and applications in peptide synthesis and biological studies .
属性
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSFUMSAFMFNM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364503 | |
| Record name | Z-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6382-93-0 | |
| Record name | N-Benzyloxycarbonyl-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Arginine, N2-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


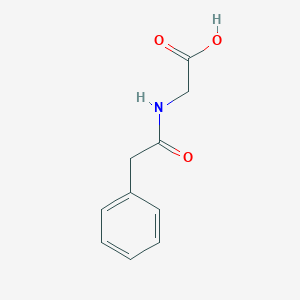
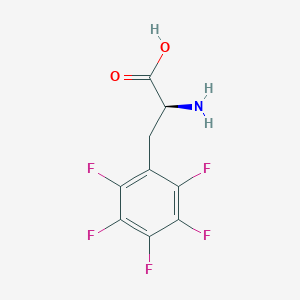
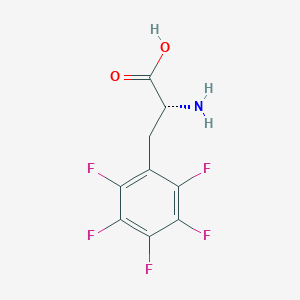

![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)
